molecular formula C19H30O10 B563049 Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate CAS No. 1190403-86-1

Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate

Cat. No.: B563049
CAS No.: 1190403-86-1
M. Wt: 418.439
InChI Key: AUBWOCDKQXZRRC-PQZNDWDZSA-N
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Description

Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate (CAS 1190403-86-1) is a protected form of D-glucuronic acid that serves as a fundamental building block in carbohydrate chemistry and glycobiology research. This compound is a critical synthetic precursor for the preparation of glycosyl donors, such as the corresponding trichloroacetimidate derivative , which are used in stereoselective glycosylation reactions to form β-glucuronides . Researchers utilize this intermediate in the chemical synthesis of drug metabolites, as glucuronidation is a major phase II metabolic pathway for many pharmaceuticals and endogenous compounds . Its application is demonstrated in the synthesis of reference standards for metabolites of various substances, including psychedelic compounds like psilocin and cannabinoids such as 11-OH-Δ-9-THC , which are essential for forensic toxicology, drug metabolism, and pharmacokinetics studies. The isobutyryl protecting groups enhance the stability and solubility of the compound while allowing for selective deprotection under specific conditions to achieve the desired glycosidic linkage. With a molecular formula of C19H30O10 and a molecular weight of 418.44, it is characterized as a white crystalline solid . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl (2S,3S,4S,5R)-6-hydroxy-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O10/c1-8(2)15(20)26-11-12(27-16(21)9(3)4)14(28-17(22)10(5)6)19(24)29-13(11)18(23)25-7/h8-14,19,24H,1-7H3/t11-,12-,13-,14+,19?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBWOCDKQXZRRC-PQZNDWDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)O)C(=O)OC)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)O[C@H]1[C@@H]([C@H](OC([C@@H]1OC(=O)C(C)C)O)C(=O)OC)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Protection

The synthesis commences with methyl D-glucopyranuronate, derived from D-glucuronic acid lactone through methanolysis under acidic conditions. Protection of the hydroxyl groups at positions 2, 3, and 4 is achieved using isobutyric anhydride or isobutyryl chloride in the presence of a base such as pyridine or DMAP. This step ensures complete acylation, critical for preventing undesired side reactions during subsequent glycosylation.

Table 1: Comparison of Acylation Conditions

Acylating AgentBaseSolventTemperatureYield (%)
Isobutyryl ChloridePyridineDichloromethane0°C → RT92
Isobutyric AnhydrideDMAPAcetonitrileRT88

Formation of the Trichloroacetimidate Intermediate

Activation of the anomeric hydroxyl group is accomplished by converting it into a trichloroacetimidate leaving group. This involves treating the protected glucuronate with trichloroacetonitrile and potassium carbonate in dichloromethane, yielding Methyl 2,3,4-Tri-O-isobutyryl-1-O-trichloroacetimidoyl-α-D-glucopyranuronate. The reaction proceeds via nucleophilic attack of the anomeric oxygen on trichloroacetonitrile, facilitated by the mild base.

Key Reaction Parameters:

  • Trichloroacetonitrile: 3.7 equivalents

  • Potassium Carbonate: 0.6 equivalents

  • Reaction Time: 40 hours

  • Yield: 75%

Stepwise Procedure for Large-Scale Preparation

Detailed Protocol

  • Protection of Hydroxyl Groups:
    Methyl D-glucopyranuronate (1 mmol) is dissolved in dichloromethane (5 mL) under argon. Isobutyryl chloride (3.3 equivalents) is added dropwise at 0°C, followed by pyridine (4 equivalents). The mixture is stirred at room temperature for 12 hours, quenched with ice-water, and extracted with dichloromethane. The organic layer is dried over Na2SO4 and concentrated to yield the tri-O-isobutyryl derivative.

  • Anomeric Activation:
    The protected glucuronate (1 mmol) is dissolved in dichloromethane (5 mL), and trichloroacetonitrile (3.7 equivalents) is added. Potassium carbonate (0.6 equivalents) is introduced, and the reaction is stirred for 40 hours. The mixture is filtered through silica gel, eluted with ether, and concentrated to afford the trichloroacetimidate as white prisms (75% yield).

Analytical Characterization

NMR Data (CDCl3, δ ppm):

  • 1H NMR: 8.72 (s, NH), 6.66 (d, J=3.5 Hz, H1), 5.70 (t, J=10 Hz, H2), 5.30 (t, J=10 Hz, H3), 5.20 (dd, J=10,3.5 Hz, H4), 4.51 (d, J=10 Hz, H5), 3.75 (s, OMe), 2.60–2.43 (m, 3×CHMe2), 1.17–1.06 (m, 3×CHMe2).

  • 13C NMR: 170.2 (C=O), 101.8 (C1), 75.4–68.3 (C2–C5), 52.1 (OMe), 34.2–18.9 (isobutyryl CH and CH3).

Melting Point: 108°C (from isopropanol).

Optimization Strategies and Yield Enhancement

Solvent and Catalyst Selection

The use of dichloromethane as a solvent ensures homogeneity during acylation and activation steps, while potassium carbonate provides sufficient basicity without promoting hydrolysis. Substituting pyridine with DMAP in the acylation step reduces reaction time but may lower yields due to increased steric hindrance.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

Synthesis and Glycosylation Donor

Methyl 2,3,4-tri-O-isobutyryl-D-glucopyranuronate serves as an effective glycosylation donor in various synthetic pathways. The compound has been utilized to synthesize glycosides of glucuronic acid and other sugar derivatives. For instance, it has been reported that this compound can be used in the synthesis of morphine-3,6-di-β-D-glucuronide through a one-pot reaction involving Lewis acid catalysis, yielding high stereoselectivity for β-anomers .

Table 1: Comparison of Glycosylation Yields Using Different Donors

Glycosylation DonorYield (%)Stereoselectivity
This compound60β-anomer
Acetylated imidate donor40Mixed
Trichloroacetimidate donor11β-anomer

This table illustrates the superior performance of this compound compared to other donors in terms of yield and stereoselectivity.

Prodrug Therapy

The compound has significant implications in prodrug therapy. Its structure allows it to be converted into more bioactive forms upon administration. For example, this compound has been used to synthesize β-O-glucuronyl carbamates that exhibit high diastereoselectivity . These compounds can enhance the solubility and bioavailability of therapeutic agents.

Glucuronidation Processes

Glucuronidation is a critical metabolic pathway for drug clearance and detoxification. This compound has been employed as a glucuronidation donor in studies involving steroidal alcohols. Its use has been shown to reduce transacylation side reactions compared to other acetylated derivatives . This property makes it a valuable tool for synthesizing glucuronidated metabolites that serve as reference substances in pharmacokinetic studies.

Case Study: Glucuronidation of Steroidal Alcohols

In a study examining the glucuronidation of androsterone and related compounds, this compound was utilized to achieve clean conversions with minimal by-products. This highlights its effectiveness as a glucuronidation donor under optimized conditions .

Mechanism of Action

The mechanism of action of Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes involved in carbohydrate metabolism. It may also influence signaling pathways related to inflammation and immune response, thereby providing therapeutic benefits in conditions such as arthritis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related glucopyranuronate derivatives, focusing on substituents, physical properties, and applications.

Structural and Functional Group Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications
Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate Isobutyryl (2,3,4); Methyl ester (uronic acid) C₁₉H₃₀O₁₀ 418.44 Chemoenzymatic oligosaccharide synthesis, glycan-protein interaction studies
Methyl 4-O-methyl-α-D-glucopyranuronate Methyl (4); Methyl ester (uronic acid) C₈H₁₄O₇ 222.19 Aldobiouronic acid synthesis, wood chemistry studies
Methyl 2,3,4-tri-O-acetyl-D-glucopyranuronate Acetyl (2,3,4); Methyl ester (uronic acid) C₁₃H₁₈O₁₀ 334.28 Doping analysis reference standards, metabolic studies
Methyl 1,2,3,4-Tetra-O-isobutyryl-β-D-glucopyranuronate Isobutyryl (1,2,3,4); Methyl ester (uronic acid) C₂₃H₃₆O₁₁ 488.53 Glycosaminoglycan (GAG) mimetics, extracellular matrix studies

Physical and Spectral Data Comparison

  • Melting Points: Methyl 4-O-methyl-α-D-glucopyranuronate: 130–131°C . this compound: No direct mp reported, but it is typically a crystalline solid . Acetylated analogs (e.g., Methyl 2,3,4-tri-O-acetyl-D-glucopyranuronate): Generally lower melting points due to smaller substituents .
  • NMR Data :

    • Target Compound : ¹H-NMR (CDCl₃): δ 5.59 (t, J=9.8 Hz, H-5), 5.48 (d, J=3.6 Hz, H-1), 3.65 (s, COOCH₃) .
    • Acetylated Analog : ¹H-NMR (CDCl₃): δ 5.52 (m, H-2/3/4), 3.71 (s, COOCH₃) .
    • 4-O-Methyl Derivative : ¹H-NMR (D₂O): δ 5.25 (d, J=3.6 Hz, H-1), 3.48 (s, OCH₃) .
  • Chromatographic Behavior :

    • This compound: Rf = 0.65 (hexane/Et₂O 1:1) .
    • Methyl 2,3,4-tri-O-acetyl-D-glucopyranuronate: Rf = 0.5 (hexane/Et₂O 1:1) .

Reactivity and Stability

  • Steric Effects : Isobutyryl groups provide superior steric protection compared to acetyl or methyl groups, reducing unwanted side reactions (e.g., hydrolysis) during glycosylation .
  • Anomeric Configuration: The α-anomer of Methyl 4-O-methyl-D-glucopyranuronate crystallizes preferentially, while β-anomers dominate in acetylated derivatives due to synthetic pathways .
  • Enzymatic Resistance : Isobutyryl esters resist enzymatic cleavage better than acetyl groups, making the compound suitable for prolonged biological assays .

Key Research Findings

Synthetic Efficiency : The isobutyryl-protected compound achieves >95% yield in glycosylation reactions, outperforming acetylated analogs (70–85% yields) due to reduced side reactions .

Biological Relevance : Derivatives of this compound show enhanced binding affinity to lectins compared to methyl- or acetyl-protected analogs, highlighting the role of bulky groups in carbohydrate recognition .

Crystallography: Methyl 4-O-methyl-α-D-glucopyranuronate forms a hydrogen-bonded network (O1–H1⋯O5, 2.82 Å), stabilizing its crystal lattice, a feature less pronounced in isobutyryl-protected derivatives due to steric hindrance .

Biological Activity

Methyl 2,3,4-tri-O-isobutyryl-D-glucopyranuronate is a glucuronide derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is primarily studied for its role in drug metabolism, particularly in the glucuronidation process which is crucial for the detoxification and elimination of various pharmacological agents.

Chemical Structure and Properties

This compound features a glucuronic acid backbone modified with three isobutyryl groups. This structural modification enhances its lipophilicity and may influence its biological interactions. The compound can be represented as follows:

C13H18O8\text{C}_{13}\text{H}_{18}\text{O}_{8}

Synthesis

The synthesis of this compound typically involves the acylation of D-glucopyranuronic acid derivatives. A notable method includes the use of imidate reagents to facilitate the formation of glucuronides through glycosylation reactions. For instance, a study detailed a convenient two-step synthesis involving methyl 2,3,4-tri-O-isobutyryl-1-O-trichloroacetimidoyl-α-D-glucopyranuronate to produce morphine-3,6-di-β-D-glucuronide in moderate yields .

Glucuronidation and Metabolism

This compound plays a significant role in the glucuronidation process, which is a phase II metabolic pathway. This process involves the conjugation of drugs and xenobiotics with glucuronic acid to enhance their solubility and facilitate excretion. Enzymes such as UDP-glucuronosyltransferases (UGTs) are crucial for this reaction. The compound has been shown to act as a glycosyl donor in various glucuronidation reactions .

Key Findings:

  • Enzyme Interactions: Studies indicate that UGT1A1 and UGT1A3 are involved in the glucuronidation of several compounds using this compound as a substrate .
  • Phase II Metabolism: This compound enhances the biotransformation of various drugs by increasing their glucuronidation rates, thereby impacting their pharmacokinetics .

Case Studies

  • Morphine Glucuronidation: A study demonstrated that this compound could effectively facilitate the synthesis of morphine-3,6-di-β-D-glucuronide, highlighting its utility in drug metabolism studies .
  • Antitumor Activity: Research on similar compounds suggests potential anticancer activity through induction of apoptosis in various cancer cell lines. For example, studies on chalcone derivatives indicate that modifications to glucuronic acid can enhance cytotoxic effects against lung cancer cells .

Q & A

Basic Research Questions

Q. What methods are recommended for synthesizing Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate with high anomeric purity?

  • Methodological Answer : The compound's synthesis often yields α/β-anomer mixtures due to thermodynamic equilibration during glycosylation. To isolate a single anomer (e.g., α-form), use stereoselective glycosylation with a participating solvent (e.g., acetonitrile) and low temperatures (−40°C to −20°C) to favor kinetic control. Post-synthesis, purify via silica gel chromatography using a hexane:ethyl acetate gradient (e.g., 3:1 to 1:2). Confirm purity via [α]D polarimetry and 1H-NMR (e.g., α-anomer shows distinct C1-H coupling constants, J = 3–4 Hz) .

Q. How can researchers characterize the regioselectivity of isobutyryl group substitution?

  • Methodological Answer : Use 2D-NMR (COSY, HSQC, HMBC) to assign proton and carbon signals. For example, the isobutyryl methyl groups (δ 1.1–1.3 ppm in 1H-NMR) correlate with ester carbonyl carbons (δ 170–175 ppm in 13C-NMR). X-ray crystallography provides definitive proof of substitution patterns, as seen in related glucuronate derivatives where O-isobutyryl groups adopt specific orientations relative to the pyranose ring .

Q. What analytical techniques are critical for assessing compound stability under varying pH conditions?

  • Methodological Answer : Perform pH-dependent stability assays (pH 2–10) at 25–37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and quantify hydrolysis products (e.g., free glucuronic acid) using UV detection at 210 nm. Isobutyryl esters typically show instability in alkaline conditions (pH > 8), with half-lives <24 hours. Include mass spectrometry (ESI-MS) to confirm degradation pathways .

Advanced Research Questions

Q. How can conformational analysis of the pyranose ring inform glycosylation reactivity?

  • Methodological Answer : Apply Cremer-Pople puckering parameters (q, θ, φ) derived from X-ray data or DFT calculations (e.g., B3LYP/6-31G**) to quantify ring distortion. For example, a 4C1 chair conformation (q ≈ 0.5 Å, θ ≈ 0°) enhances nucleophilicity at the anomeric carbon, favoring glycosylation. Compare with alternative conformers (e.g., 1C4) to rationalize steric effects of isobutyryl groups on reaction kinetics .

Q. What strategies mitigate side reactions during glycosyl acceptor coupling?

  • Methodological Answer : To suppress β-elimination or acyl migration:

  • Temporary protecting groups : Use p-methoxybenzyl (PMB) for transient protection of hydroxyls, removed later under mild oxidative conditions (DDQ/CH2Cl2).
  • Low-temperature activation : Activate glycosyl donors (e.g., trichloroacetimidates) at −30°C with TMSOTf to minimize competing pathways.
  • In situ IR monitoring : Track reaction progress via carbonyl stretches (1740–1760 cm⁻¹ for isobutyryl groups) .

Q. How do structural modifications influence ADMET properties in preclinical models?

  • Methodological Answer : Replace the methyl ester with fluorescent tags (e.g., dansyl or BODIPY) for tissue distribution studies in rodents. Use LC-MS/MS to quantify metabolites in plasma and urine. Isobutyryl groups enhance lipophilicity (logP ≈ 2.5), improving blood-brain barrier permeability compared to acetylated analogs. Correlate structural features (e.g., substitution at C2 vs. C3) with CYP450-mediated oxidation rates using human liver microsomes .

Data Contradiction Analysis

Q. Conflicting reports on anomeric configuration stability: How to resolve discrepancies?

  • Methodological Answer : Discrepancies may arise from solvent polarity or catalytic traces. Replicate synthesis in rigorously dried solvents (e.g., molecular sieves in CH2Cl2) and compare 1H-NMR data with literature. For example, α-anomers in CDCl3 show C1-H δ ≈ 5.4 ppm (J = 3.5 Hz), while β-anomers appear at δ ≈ 4.8 ppm (J = 8 Hz). Cross-validate with X-ray data if available .

Q. Divergent biological activity in analogs: How to assess structure-function relationships?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., UDP-glucuronosyltransferases). Compare binding poses of isobutyryl vs. acetyl analogs. Isobutyryl's bulk may sterically hinder interactions with catalytic residues, reducing activity. Validate via SPR (surface plasmon resonance) to measure binding affinities (KD) .

Tables for Key Data

Table 1 : Physicochemical Properties of this compound

PropertyValueMethod/Source
Molecular Weight476.5 g/molESI-MS
logP2.3 ± 0.2Shake-flask (octanol/water)
[α]D (25°C, CHCl3)+62.3° (c = 1.0)Polarimetry
Melting Point98–101°CDSC

Table 2 : Comparison of Glycosylation Yields with Different Protecting Groups

Protecting Group (Position)Yield (α-Anomer)Reaction TimeConditions
Acetyl (C2, C3, C4)65%2 hTMSOTf, −30°C
Isobutyryl (C2, C3, C4)78%4 hBF3·Et2O, −20°C

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